(3-Formyl-1H-indazol-6-YL)-carbamic acid tert-butyl ester
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Overview
Description
(3-Formyl-1H-indazol-6-YL)-carbamic acid tert-butyl ester is a chemical compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Formyl-1H-indazol-6-YL)-carbamic acid tert-butyl ester typically involves the formation of the indazole core followed by the introduction of the formyl and carbamic acid tert-butyl ester groups. One common method for synthesizing indazole derivatives is through transition metal-catalyzed reactions. For example, a Cu(OAc)2-catalyzed reaction can be used to form the N-N bond in the indazole core . The formyl group can be introduced via formylation reactions, and the carbamic acid tert-butyl ester group can be added using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of indazole derivatives often involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, solvent-free and catalyst-free conditions are sometimes employed to reduce the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(3-Formyl-1H-indazol-6-YL)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The carbamic acid tert-butyl ester group can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines or alcohols
Major Products
Oxidation: Carboxylic acid derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted carbamates
Scientific Research Applications
(3-Formyl-1H-indazol-6-YL)-carbamic acid tert-butyl ester has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with various biological activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (3-Formyl-1H-indazol-6-YL)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The indazole core is known to interact with various enzymes and receptors, leading to its biological effects. For example, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, which is involved in the regulation of cell growth and survival . The formyl and carbamic acid tert-butyl ester groups may also contribute to the compound’s activity by enhancing its binding affinity to target proteins.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: These compounds share a similar indazole core and have diverse biological activities, including anticancer and antiviral properties.
Imidazole derivatives: These compounds contain a five-membered ring with two nitrogen atoms and exhibit a wide range of biological activities, such as antibacterial and antifungal properties.
Uniqueness
(3-Formyl-1H-indazol-6-YL)-carbamic acid tert-butyl ester is unique due to the presence of both the formyl and carbamic acid tert-butyl ester groups, which may enhance its biological activity and specificity compared to other indazole and imidazole derivatives. Additionally, its specific structural features may allow for unique interactions with molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
tert-butyl N-(3-formyl-2H-indazol-6-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-13(2,3)19-12(18)14-8-4-5-9-10(6-8)15-16-11(9)7-17/h4-7H,1-3H3,(H,14,18)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHNMARJGZQJLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=NNC(=C2C=C1)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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